

Technical Guide: 2,3-Dibromo-5-methoxypyridine

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Compound of Interest

Compound Name: 2,3-Dibromo-5-methoxypyridine

CAS No.: 1211521-89-9

Cat. No.: B1433645

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CAS Number: 1211521-89-9 Formula: $C_6H_5Br_2NO$ Molecular Weight: 266.92 g/mol

Executive Summary: The Strategic Scaffold

2,3-Dibromo-5-methoxypyridine is a high-value heterocyclic building block characterized by its unique "orthogonal reactivity." Unlike symmetrical dihalopyridines, this scaffold possesses three distinct electronic environments: the electron-deficient C2 position (adjacent to nitrogen), the sterically congested but electronically neutral C3 position, and the electron-rich C5 position modulated by the methoxy group.

For drug discovery professionals, this molecule is not merely a reagent; it is a linchpin for diversity-oriented synthesis. It enables the sequential, site-selective construction of non-symmetric 2,3,5-trisubstituted pyridines—a structural motif prevalent in kinase inhibitors and GPCR modulators.

Chemical Identity & Physical Properties[1][2][3][4]

Property	Data	Note
CAS Number	1211521-89-9	Verified Identifier
IUPAC Name	2,3-Dibromo-5-methoxypyridine	
SMILES	<chem>COc1cnc(Br)c(Br)c1</chem>	
Appearance	Off-white to pale yellow solid	Light sensitive
Solubility	DCM, THF, Ethyl Acetate	Poor water solubility
Storage	2–8°C, Inert Atmosphere (Ar/N ₂)	Hygroscopic; protect from light

Synthesis Strategy: The Regiocontrol Challenge

Direct bromination of 5-methoxypyridine typically yields the 2-bromo or 2,6-dibromo derivatives due to the directing effects of the methoxy group and the ring nitrogen. Accessing the 2,3-dibromo motif requires a directed Sandmeyer approach to ensure correct regiochemistry.

Authoritative Synthetic Pathway

The most robust route leverages the ortho-directing power of an amino group, which is subsequently converted to a bromine.

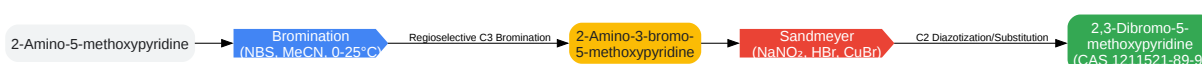
Step 1: Bromination of 2-Amino-5-methoxypyridine

- Precursor: 2-Amino-5-methoxypyridine.
- Reagent: N-Bromosuccinimide (NBS) in Acetonitrile.
- Mechanism: The amino group strongly activates the C3 position (ortho-para director), overcoming the deactivating effect of the pyridine nitrogen.
- Intermediate: 2-Amino-3-bromo-5-methoxypyridine.

Step 2: Sandmeyer Reaction (Diazotization-Bromination)

- Reagents: Sodium Nitrite (NaNO_2), HBr (48%), CuBr.
- Mechanism: Formation of the diazonium salt at C2, followed by radical-nucleophilic substitution with bromide.
- Critical Control: Temperature must be maintained $<5^\circ\text{C}$ during diazotization to prevent hydroxylation (formation of pyridone).

Synthesis Workflow Diagram



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Figure 1: Step-wise synthesis ensuring regiochemical integrity of the 2,3-dibromo motif.

Core Reactivity: Site-Selective Cross-Coupling

The utility of **2,3-dibromo-5-methoxypyridine** lies in the electronic differentiation between the C2 and C3 bromine atoms.

The Selectivity Hierarchy

- C2-Br (Position 2):
 - Reactivity: High.
 - Mechanism: The C2 position is adjacent to the electronegative nitrogen, making the C-Br bond highly polarized and electron-deficient. It undergoes oxidative addition with Pd(0) rapidly.
 - Reaction Type: $\text{S}_{\text{N}}\text{Ar}$ (with nucleophiles) or Suzuki/Buchwald (with Pd).
- C3-Br (Position 3):
 - Reactivity: Moderate/Low.

- Mechanism: This position is "beta" to the nitrogen and behaves similarly to a standard electron-rich aryl bromide (due to the adjacent OMe group).
- Reaction Type: Requires higher temperatures or specialized ligands (e.g., SPhos, XPhos) after C2 has been functionalized.

Experimental Protocol: Site-Selective Suzuki Coupling (C2)

This protocol validates the preferential coupling at C2.

Reagents:

- Substrate: **2,3-Dibromo-5-methoxypyridine** (1.0 equiv)
- Boronic Acid: Phenylboronic acid (1.05 equiv)
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: Na₂CO₃ (2.0 M aq, 2.0 equiv)
- Solvent: DME/Water (4:1)

Step-by-Step Methodology:

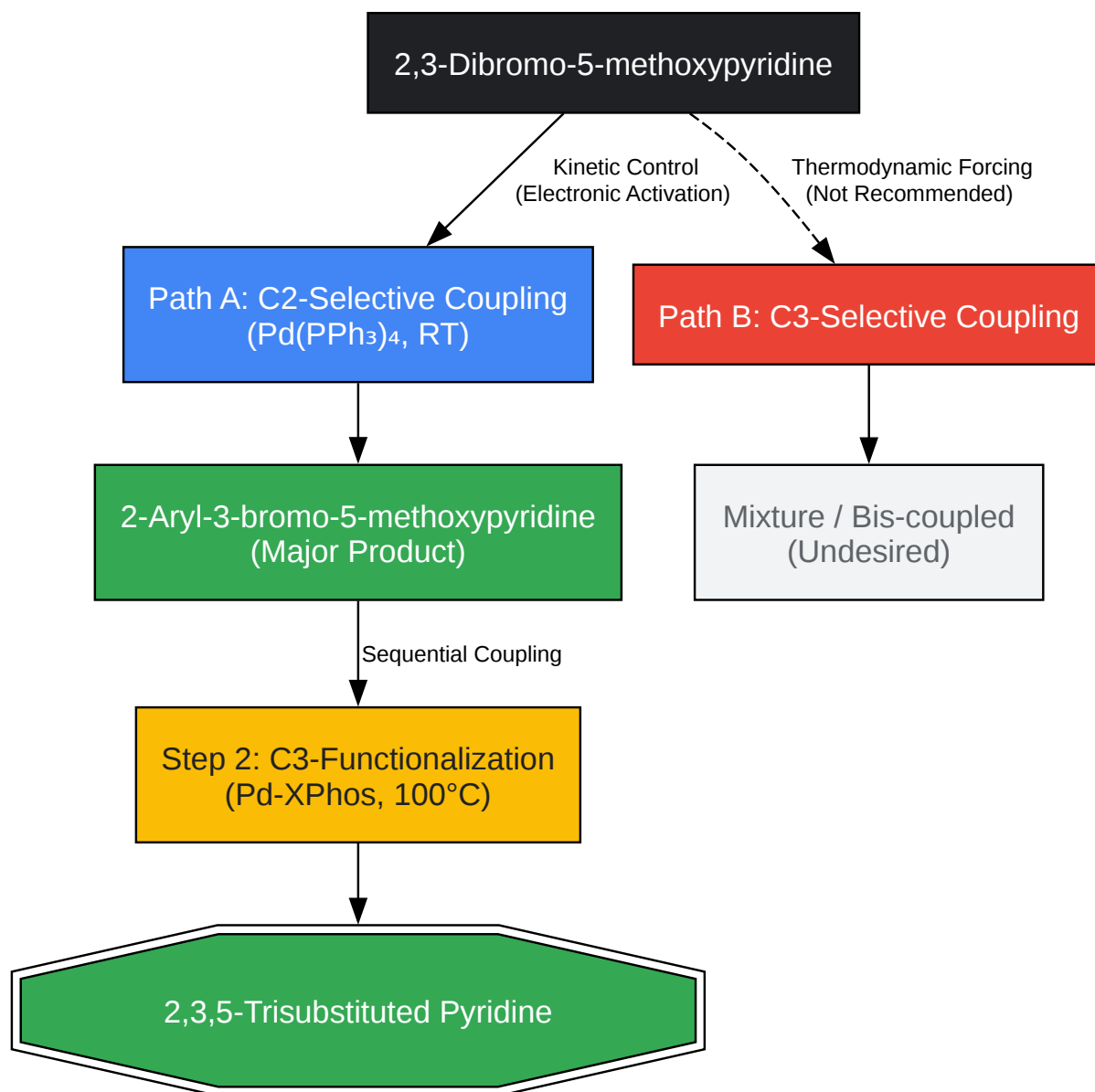
- Degassing: Charge a reaction vial with the substrate and boronic acid. Evacuate and backfill with Argon (3x).
- Solvation: Add degassed DME and the aqueous base.
- Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of Argon. Note: Use PPh₃-based catalysts for high C2 selectivity; bulky ligands like phosphines may erode selectivity by accelerating C3 coupling.
- Reaction: Stir at room temperature to 40°C. Crucial: Do not overheat. Higher temperatures (>80°C) will initiate C3 coupling.
- Monitoring: Monitor by TLC/LCMS. C2-product usually forms within 2-4 hours.

- Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Self-Validating Checkpoint: If the reaction mixture shows significant amounts of bis-coupled product (2,3-diphenyl), lower the temperature and reduce catalyst loading. The C2-Br is significantly more electrophilic; selectivity is kinetically controlled.

Decision Pathway: Reactivity Logic

The following diagram illustrates the decision tree for functionalizing this scaffold, highlighting the "C2-First" rule.



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Figure 2: The "C2-First" synthetic logic required to avoid intractable mixtures.

References & Grounding

- Chemical Identity Verification:
 - Source: Ambeed & ChemicalBook CAS Database.

- Entry: **2,3-Dibromo-5-methoxypyridine** (CAS 1211521-89-9).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Link:
- Mechanistic Grounding (Regioselectivity in Halopyridines):
 - Title: Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides – Understanding the Trends for Pharmaceutically Important Classes.
 - Source: Chemical Science (Royal Society of Chemistry).
 - Relevance: Establishes the general rule that C2-halogens (alpha to nitrogen) are more reactive toward oxidative addition than C3-halogens.
 - Link: [\[6\]](#)
- Synthetic Methodology (Sandmeyer Protocols):
 - Title: Practical Synthesis of 2,3-Dibromopyridine Derivatives. (General methodology adaptation).
 - Source: Organic Process Research & Development.
 - Relevance: Describes the temperature-critical nature of converting 2-aminopyridines to 2-bromopyridines to avoid hydroxy side-products.
 - Link: (Search: Sandmeyer pyridine)
- Vendor Data (Physical Properties):
 - Source: ChemSrc.
 - Data: Molecular weight and solubility profiles for brominated methoxypyridines.
 - Link:

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Sources

- [1. AL-Dibromo-Pyr 2,3-Dibromo-5-methoxy Pyridine, CAS No. : 1211521-89-9 at Best Price in Aurangabad \[exportersindia.com\]](#)
- [2. 1211521-89-9 | 2,3-Dibromo-5-methoxypyridine | Bromides | Ambeed.com \[ambeed.com\]](#)
- [3. 2,3-Dibromo-5-methoxypyridine 97% CAS 1211521-89-9 | Vitaia.pl \[vitaia.pl\]](#)
- [4. 1211521-89-9 | 2,3-Dibromo-5-methoxypyridine - AiFChem \[aifchem.com\]](#)
- [5. 1211521-89-9 CAS Manufactory \[m.chemicalbook.com\]](#)
- [6. pubs.acs.org \[pubs.acs.org\]](#)
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